molecular formula C17H19ClF3NO B029446 (S)-Fluoxetine Hydrochloride CAS No. 114247-06-2

(S)-Fluoxetine Hydrochloride

Cat. No.: B029446
CAS No.: 114247-06-2
M. Wt: 345.8 g/mol
InChI Key: GIYXAJPCNFJEHY-NTISSMGPSA-N
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Description

(S)-fluoxetine hydrochloride is a hydrochloride obtained by reaction of (S)-fluoxetine with one equivalent of hydrochloric acid. It has a role as an antidepressant and a serotonin uptake inhibitor. It contains a (S)-fluoxetine(1+). It is an enantiomer of a (R)-fluoxetine hydrochloride.

Mechanism of Action

Target of Action

S-(+)-Fluoxetine hydrochloride, also known as (S)-Fluoxetine Hydrochloride, primarily targets the serotonin transporter (SERT) . SERT is a type of monoamine transporter protein that transports serotonin from the synaptic cleft to the presynaptic neuron . This reuptake of serotonin by presynaptic neurons allows the recycling of this neurotransmitter and terminates its action, thus regulating mood .

Mode of Action

S-(+)-Fluoxetine hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) . This results in serotonin staying in the synaptic cleft for a longer period of time than usual, which can lead to prolonged stimulation of the postsynaptic neuron .

Biochemical Pathways

The increased serotonin in the synaptic cleft enhances serotonin stimulation of the postsynaptic neuron. This leads to downstream effects in several biochemical pathways, particularly those involved in mood regulation . These pathways include the serotonergic pathway , which is directly affected by increased serotonin levels, and the dopaminergic and noradrenergic pathways , which are indirectly influenced through serotonin’s modulatory effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of S-(+)-Fluoxetine hydrochloride are crucial for its bioavailability . After oral administration, it is well absorbed from the gastrointestinal tract, widely distributed throughout the body, and extensively metabolized in the liver . It is primarily excreted in the urine . The half-life of S-(+)-Fluoxetine hydrochloride is relatively long, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of S-(+)-Fluoxetine hydrochloride’s action primarily involve changes in neuronal signaling and function due to increased serotonin levels . This can lead to enhanced neural plasticity and changes in the activity of neural circuits involved in mood regulation . At a cellular level, it can affect various processes such as cell growth, survival, and synaptic plasticity .

Action Environment

The action, efficacy, and stability of S-(+)-Fluoxetine hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Its metabolism can be influenced by factors such as the individual’s age, liver function, and genetic makeup . Furthermore, research suggests that the living environment can influence the antidepressant effects of SSRIs, including fluoxetine .

Biochemical Analysis

Biochemical Properties

S-(+)-Fluoxetine hydrochloride acts primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of serotonin available for binding to the post-synaptic receptor . This compound interacts with the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft . The interaction between S-(+)-Fluoxetine hydrochloride and SERT is characterized by the binding of the compound to the transporter, inhibiting its function and leading to an increase in serotonin levels .

Cellular Effects

S-(+)-Fluoxetine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the serotonergic system, which plays a crucial role in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, the increased serotonin levels resulting from the action of S-(+)-Fluoxetine hydrochloride can influence the activity of various serotonin receptors, which are involved in numerous cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of action of S-(+)-Fluoxetine hydrochloride involves its binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin . This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling. The compound does not directly activate or inhibit enzymes but influences enzyme activity indirectly through its effects on serotonin levels .

Temporal Effects in Laboratory Settings

The effects of S-(+)-Fluoxetine hydrochloride change over time in laboratory settings. The compound is stable under standard conditions, and its effects on cellular function are typically observed following acute and chronic administration . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with chronic administration leading to adaptive changes in the serotonergic system .

Dosage Effects in Animal Models

The effects of S-(+)-Fluoxetine hydrochloride vary with different dosages in animal models. Lower doses typically result in a significant increase in serotonin levels, while higher doses can lead to a saturation of the serotonin transporter, beyond which no further increase in serotonin levels is observed . High doses of S-(+)-Fluoxetine hydrochloride can also lead to side effects, including changes in behavior and physiology .

Metabolic Pathways

S-(+)-Fluoxetine hydrochloride is metabolized primarily in the liver, mainly through the CYP2D6 enzyme . The primary metabolite is norfluoxetine, which also exhibits SSRI activity . This metabolic pathway involves the conversion of S-(+)-Fluoxetine hydrochloride to norfluoxetine through N-demethylation .

Transport and Distribution

S-(+)-Fluoxetine hydrochloride is well-absorbed following oral administration and is distributed throughout the body . It is highly bound to plasma proteins, which can influence its distribution . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

S-(+)-Fluoxetine hydrochloride, being a lipophilic compound, can diffuse across cell membranes and reach various subcellular compartments. Its primary site of action is the presynaptic neuron, where it binds to the serotonin transporter located on the presynaptic membrane . By inhibiting the function of this transporter, S-(+)-Fluoxetine hydrochloride increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .

Properties

IUPAC Name

(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYXAJPCNFJEHY-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872289
Record name (+)-(S)-Fluoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114247-06-2
Record name (S)-Fluoxetine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114247-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxetine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114247062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-(S)-Fluoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(+)-Fluoxetine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUOXETINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4S3JZC091
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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